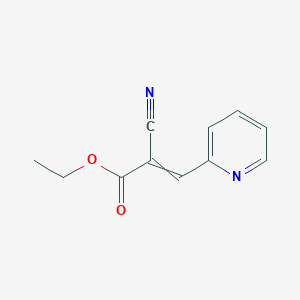

Ethyl 2-cyano-3-(pyridin-2-YL)acrylate

Vue d'ensemble

Description

Ethyl 2-cyano-3-(pyridin-2-yl)acrylate, also known as ethyl 2-cyano-3-pyridylacrylate, is an organic compound that has recently been studied for its potential applications in scientific research. It is a colorless liquid that is soluble in water and organic solvents such as acetone, ethanol, and ethyl acetate. This compound is a versatile reagent that can be used in various chemical reactions and has been widely used in the synthesis of various organic compounds.

Applications De Recherche Scientifique

Synthesis and Characterization

Polyfunctional Pyrazolyl Substituted and Pyrazolofused Pyridines : Ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate undergoes reactions leading to the formation of polyfunctional pyrazolyl-substituted monocyclic pyridines and benzothiazole and benzimidazole-fused pyridines, among others (Latif, Rady, & Döupp, 2003).

Characterization of Novel Derivatives : New derivatives of ethyl 2-cyano-3-(pyridin-2-YL)acrylate have been synthesized and characterized, showing potential for non-linear optical responses and electrophilic behavior (Rawat & Singh, 2015).

Wittig–SNAr Reactions : A novel Wittig–SNAr approach to various ethyl acrylates, including those related to aurora 2 kinase inhibitors, has been developed (Xu et al., 2015).

Photoluminescence and NLO Properties : Research on the photoluminescence and non-linear optical (NLO) properties of this compound derivatives highlights their electrophilic nature and potential applications in NLO technologies (Singh et al., 2014).

Fluorescence and Color Parameters : Investigations into the fluorescence and color parameters of 3-cyano-4-pyrenyl-6-substituted-2-pyridone derivatives, prepared from ethyl 2-cyano-3-pyrenyl acrylate, have been conducted (Chen & Wang, 1995).

Herbicidal Activities : Synthesis of 2-cyano-3-(substituted)pyridinemethylaminoacrylates, including those derived from this compound, has been studied for their herbicidal activities (Qing, 2006).

Aldol Condensation Applications : Ethyl acrylate synthesis via aldol condensation of ethyl acetate with formaldehyde, where this compound may be involved, has been researched for catalyst development and process optimization (Sararuk et al., 2017).

Propriétés

IUPAC Name |

ethyl 2-cyano-3-pyridin-2-ylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-2-15-11(14)9(8-12)7-10-5-3-4-6-13-10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPIXOUQAVXJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ethyl 2-cyano-3-(pyridin-2-yl)acrylate in the synthesis of selenophenes?

A: this compound serves as an essential building block in a novel one-pot synthesis of functionalized selenophenes []. This method, described in the research paper, utilizes the compound's reactivity as an activated alkene. When reacted with acetylenic esters in the presence of KSeCN at room temperature, it facilitates the formation of the selenophene ring structure. This reaction offers a simple and efficient route to access diverse selenophene derivatives, valuable for various applications.

Q2: What are the advantages of this synthetic method using this compound compared to other approaches?

A: The research paper highlights several advantages of this synthetic method []:

Q3: How was the structure of the synthesized selenophenes confirmed?

A: The synthesized selenophenes were characterized using multinuclear NMR spectroscopy, including ¹H, ¹³C, and ⁷⁷Se NMR []. These techniques provide detailed information about the structure and connectivity of the atoms within the molecule, confirming the successful formation of the desired selenophene ring system.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloroimidazo[2,1-b]thiazole](/img/structure/B1269241.png)

![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269256.png)

![2-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269257.png)

![4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1269258.png)